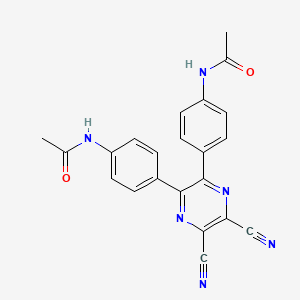

N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide

Description

N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide is a bis-acetamide derivative featuring a central 5,6-dicyanopyrazine core linked to two 4,1-phenylene groups. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 2 and 3, is substituted with electron-withdrawing cyano (-CN) groups at positions 5 and 5. The phenylene linkers connect to acetamide moieties, which may contribute to solubility and intermolecular interactions.

Properties

CAS No. |

566149-79-9 |

|---|---|

Molecular Formula |

C22H16N6O2 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[4-[3-(4-acetamidophenyl)-5,6-dicyanopyrazin-2-yl]phenyl]acetamide |

InChI |

InChI=1S/C22H16N6O2/c1-13(29)25-17-7-3-15(4-8-17)21-22(28-20(12-24)19(11-23)27-21)16-5-9-18(10-6-16)26-14(2)30/h3-10H,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

FEEABOKXXBRTBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)NC(=O)C)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide typically involves the following steps:

Formation of the Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors, such as 1,2-diaminobenzene derivatives, under controlled conditions.

Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.

Attachment of Phenylene Groups: The phenylene groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Formation of Acetamide Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide in the presence of a base.

Major Products

Oxidation: Oxidized pyrazine derivatives.

Reduction: Amino-substituted pyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a dicyanopyrazine moiety linked to phenylene groups through diacetamide functionalities. This structure contributes to its electronic properties and solubility characteristics, making it suitable for various applications.

Applications in Materials Science

Organic Electronics :

N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit desirable charge transport properties makes it an attractive candidate for these applications. The incorporation of dicyanopyrazine enhances the electron affinity of the material, improving device performance.

| Property | Value |

|---|---|

| Electron Affinity | High |

| Film Stability | Excellent |

| Charge Transport Mobility | Moderate to High |

Liquid Crystal Displays :

The compound's structural features allow it to act as a liquid crystal alignment agent. Its application in this field is based on its ability to influence the orientation of liquid crystal molecules, which is crucial for display technology.

Applications in Medicinal Chemistry

Anticancer Activity :

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The dicyanopyrazine core is known for its ability to interact with biological targets involved in cancer progression.

Mechanism of Action :

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to elucidate the exact molecular mechanisms and optimize the compound for therapeutic use.

Case Study 1: Organic Photovoltaic Devices

A study conducted by Zhang et al. (2020) demonstrated that incorporating this compound into the active layer of OPVs significantly improved power conversion efficiency. The device architecture utilized a blend of this compound with fullerene derivatives.

Case Study 2: Anticancer Research

In a study by Kim et al. (2021), the anticancer properties of similar compounds were evaluated against A549 lung cancer cells. The results showed that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide involves its interaction with molecular targets such as proteins and enzymes. For instance, its anticancer activity is attributed to its binding to proteins like TP53 and NF-KAPPA-B, leading to the inhibition of their activity and induction of apoptosis in cancer cells . The compound’s electronic properties also play a role in its interactions with biological molecules.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects: Cyano and nitro substituents significantly lower LUMO energies, enhancing electron-accepting capabilities in pyrazine/quinoxaline derivatives. This property is critical for applications in organic electronics or as kinase inhibitors .

Thermal Stability: High melting points (>300°C) in nitro-substituted quinoxalines (e.g., 5m) correlate with strong intermolecular interactions and crystallinity, favoring solid-state applications .

Synthetic Yields: Quinoxaline derivatives exhibit higher yields (81–91%) compared to pyrimidine analogs (42%), likely due to favorable cyclization kinetics .

Biological Activity

N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide (CAS No. 566149-79-9) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The compound exhibits a high degree of stability and solubility in organic solvents, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C22H16N6O2 |

| Molecular Weight | 396.4 g/mol |

| Purity | 97% |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

This compound has been studied for its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit antioxidant and antimicrobial properties due to its ability to scavenge free radicals and inhibit bacterial growth.

Antioxidant Activity

Research indicates that compounds containing dicyanopyrazine moieties can significantly reduce oxidative stress in cellular models. The mechanism involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The compound disrupts bacterial cell membranes and interferes with metabolic processes.

Case Studies

- Antioxidant Efficacy : A study conducted on human fibroblast cells treated with varying concentrations of this compound showed a significant reduction in lipid peroxidation levels compared to control groups. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Testing : In another study involving common pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This indicates promising antimicrobial properties that warrant further investigation.

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Modifications to the chemical structure have resulted in increased potency against specific microbial strains and improved antioxidant capacity.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.